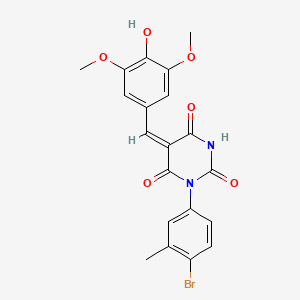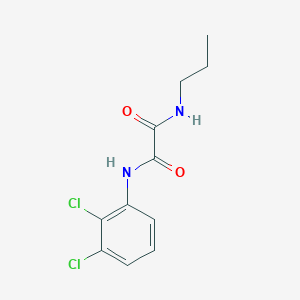
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime
Übersicht
Beschreibung
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime, also known as MNDBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime is not fully understood. However, studies have shown that it can bind to metal ions, such as zinc and copper, and form a chelate complex. This complex can then interact with biological molecules, such as proteins and enzymes, and modulate their activity.
Biochemical and Physiological Effects:
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has been shown to have various biochemical and physiological effects. It has been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has been studied for its potential use as an anticancer agent, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has several advantages for use in lab experiments. It is easy to synthesize, and its fluorescent properties make it a useful tool for detecting metal ions. Additionally, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has been shown to have low toxicity, making it a safe compound to work with. However, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has some limitations, such as its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime. One potential direction is to study its potential use as an anticancer agent in more detail, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to explore its potential use as an antibacterial agent, as it has shown activity against some bacterial strains. Additionally, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime could be further studied for its potential use as a fluorescent probe for detecting other metal ions.
Wissenschaftliche Forschungsanwendungen
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has shown potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for detecting metal ions such as zinc and copper. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has also been used as a catalyst in organic reactions, such as the synthesis of pyrazoles and pyridines. Additionally, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-benzoyloxime has been studied for its potential use as an antibacterial agent.
Eigenschaften
IUPAC Name |
[(E)-(6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-16-11-10-13-14(17(16)20(22)23)8-5-9-15(13)19-25-18(21)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKZOFXBOFGRBG-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3)CCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3)/CCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)
![N-{4-[(2-benzyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B3909512.png)
![1-cyclopropyl-4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-pyrrolidinone](/img/structure/B3909521.png)
![5-oxo-5-{[4-(propoxycarbonyl)phenyl]amino}pentanoic acid](/img/structure/B3909522.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909546.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)
![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)

![ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B3909606.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B3909607.png)